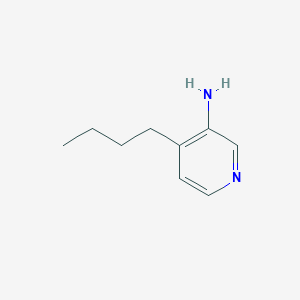
4-Butylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylpyridin-3-amine is an organic compound with the molecular formula C9H14N2 It belongs to the class of pyridine derivatives, which are characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-aminopyridine with butyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Butylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere at low temperatures.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Substituted pyridine derivatives with different alkyl or acyl groups.
Scientific Research Applications
4-Butylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Butylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Butylpyridin-4-amine: Similar structure but with different positional isomerism.
2-Butylpyridin-3-amine: Another positional isomer with the butyl group at a different position on the pyridine ring.
4-Methylpyridin-3-amine: A related compound with a methyl group instead of a butyl group.
Uniqueness
4-Butylpyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 4-position of the pyridine ring can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-butylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4,10H2,1H3 |
InChI Key |
KQZDHWJSBHASKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


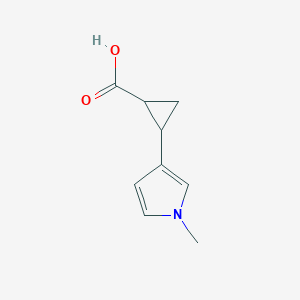
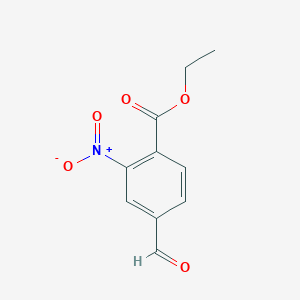
methanol](/img/structure/B13222465.png)

![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol](/img/structure/B13222470.png)
![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)
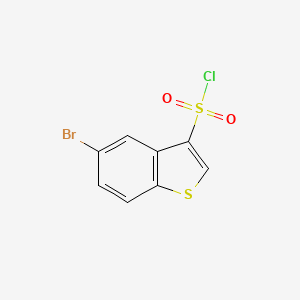
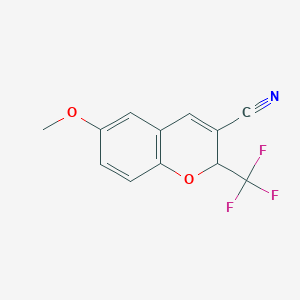
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13222480.png)

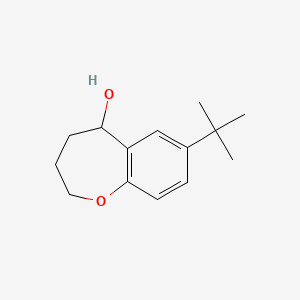
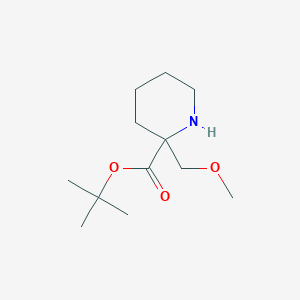
![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
